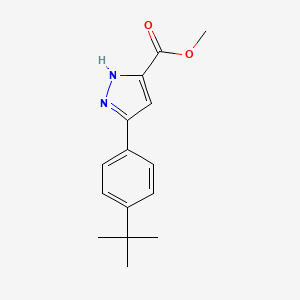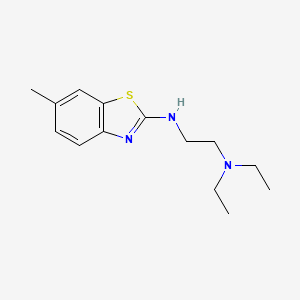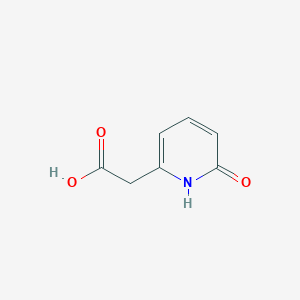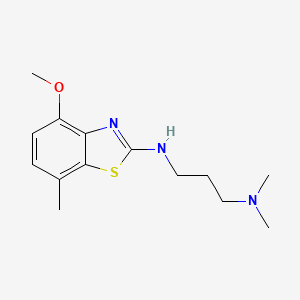
5-(4-tert-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester
Vue d'ensemble
Description
The compound “5-(4-tert-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester” is likely to be an organic compound consisting of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid ester group. The “4-tert-Butylphenyl” part suggests the presence of a phenyl ring with a tert-butyl group at the 4th position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The tert-butylphenyl group could be introduced through a Friedel-Crafts alkylation . The ester group could be formed through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, and the ester group. The tert-butyl group on the phenyl ring would likely cause some steric hindrance .Chemical Reactions Analysis
As an organic compound, “5-(4-tert-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester” could undergo various chemical reactions. The ester group could undergo hydrolysis, transesterification, and other reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with pyrazole rings have been found to exhibit a wide range of properties, including fluorescence and liquid crystalline behavior .Applications De Recherche Scientifique
NMR Studies of Macromolecular Complexes
This compound has been utilized in NMR spectroscopy to study macromolecular assemblies. The tert-butyl group, when attached to proteins or complexes, can be observed with high sensitivity due to its high mobility. This strategy has been particularly useful in analyzing presynaptic complexes involved in neurotransmitter release .
Organic Semiconductor Fabrication
In the field of organic electronics, such as organic field-effect transistors (OFETs), the tert-butylphenyl group can be part of the organic semiconductor layer. This layer is crucial for the device’s performance, influencing charge mobility and stability .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-(4-tert-butylphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)11-7-5-10(6-8-11)12-9-13(17-16-12)14(18)19-4/h5-9H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPNRYADSCFYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-tert-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387674.png)


![N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387678.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate](/img/structure/B1387680.png)
![7-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387682.png)

![4-Chloro-2-[(cyclopropylmethyl)aminocarbonyl]pyridine](/img/structure/B1387687.png)
![tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387688.png)
![tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387689.png)


![4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387695.png)